Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

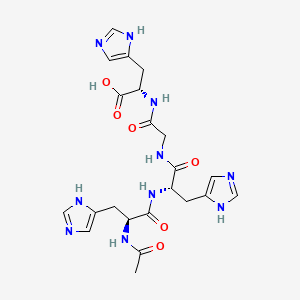

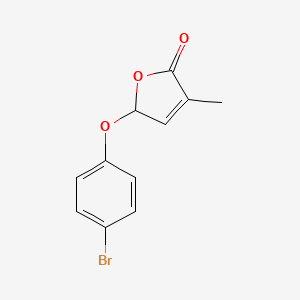

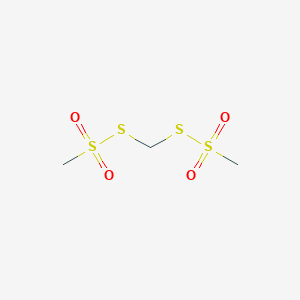

“Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane” likely contains two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a common pharmacophore found in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of two 3,4,5-trimethoxyphenyl groups and a 1,3-dioxolane ring. The 3,4,5-trimethoxyphenyl group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .科学的研究の応用

Synthesis and Chemical Properties

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane and its related compounds have been studied for their synthesis and unique chemical properties. One study describes the synthesis of heterocyclic carbonium systems involving 1,3-dioxolane, highlighting its potential in forming complex chemical structures (Mezheritskaya, Matskovskaya, & Dorofeenko, 1977). Another research discusses the synthesis of a polyol chain using 1,3-dioxolanes, showcasing its utility in the creation of intricate organic molecules (Rychnovsky, Fryszman, & Khire, 1999).

Catalysis and Ligand Formation

1,3-Dioxolane derivatives are also explored in catalysis and as ligands for asymmetric reactions. A study details the synthesis of an optically active hydroxy diphosphine from 1,3-dioxolane, which is applicable in asymmetric catalysis (Börner, Holz, Kless, Heller, & Berens, 1994).

Photoluminescence and Material Science

In the realm of material science, 1,3-dioxolane derivatives are investigated for their photoluminescent properties. Research on a segmented oligo-polyphenylenevinylene copolymer with 3,4,5-trimethoxyphenyl-1,3-dioxolane units has demonstrated unique fluorescence characteristics, relevant to advanced material applications (Sierra & Lahti, 2004).

Chirality and Pharmaceutical Potential

The chirality of 1,3-dioxolane derivatives also garners attention in pharmaceutical research. One study presents the synthesis of new chiral diamines in the dioxolane series, which could have implications in drug development and synthesis (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).

将来の方向性

特性

IUPAC Name |

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAYHYGJMLZLCE-GHTZIAJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane impact the formation of Long-Term Potentiation (LTP) in the hippocampus?

A1: this compound, specifically the trans isomer (trans-BTD), acts as a potent antagonist of the PAF receptor. In rat hippocampal slices, trans-BTD at concentrations of 8-16 μM effectively blocked the formation of LTP in the CA1 region. [] This effect is attributed to the compound's ability to competitively bind to PAF receptors and inhibit the binding of endogenous PAF. The study suggests that PAF receptor activation might be involved in the later stages of LTP, potentially by influencing intracellular calcium levels crucial for synaptic plasticity. []

Q2: What evidence suggests that the observed effects on LTP are specifically due to this compound's interaction with PAF receptors?

A2: Several lines of evidence support the specificity of trans-BTD's action on PAF receptors in the context of LTP:

- Stereoisomer Specificity: The study demonstrated that the cis isomer of this compound (cis-BTD), which possesses significantly lower affinity for PAF receptors, did not affect LTP formation even at the same concentrations that trans-BTD effectively blocked it. [] This highlights the importance of the specific stereochemistry for PAF receptor binding and its downstream effects on LTP.

- Reversal by PAF Agonist: The LTP-blocking effect of trans-BTD was partially reversed when co-applied with carbamyl-PAF, a non-metabolizable PAF receptor agonist. [] This further supports the notion that trans-BTD exerts its effect by antagonizing the PAF receptor.

- Lack of Effect on Other Physiological Parameters: Importantly, trans-BTD did not alter other physiological measures relevant to synaptic transmission, such as paired-pulse facilitation, responses during LTP-inducing stimuli, NMDA receptor-mediated responses, or early-phase LTP. [] This suggests that trans-BTD does not interfere with general synaptic function or the early stages of LTP induction, but rather specifically targets a later stage likely involving PAF receptor activation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。